![molecular formula C12H21NO3S B1375678 Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1373029-00-5](/img/structure/B1375678.png)
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular formula | C12H21NO5S | |
Molecular weight | 291.37 g/mol | |
CAS number | 1373029-18-5 | |
SMILES | OC(CCS1(=O)=O)C21CN(C(OC(C)(C)C)=O)C2 | |
Topological polar surface area | 95.7 Ų |
Significance in Heterocyclic Compound Research
The compound’s significance stems from three interrelated attributes:
- Spirocyclic Rigidity : The fused ring system enforces a defined three-dimensional geometry, reducing conformational flexibility and improving target-binding specificity compared to planar heterocycles.
- Multifunctionalization Capacity : The hydroxymethyl group (-CH2OH) provides a handle for further derivatization (e.g., oxidation to carboxylic acids, esterification), while the Boc group allows selective deprotection to free amines.
- Sulfur-Containing Architecture : The sulfone group (5,5-dioxide configuration) enhances polarity and metabolic stability relative to non-oxidized thia analogs, addressing common limitations of sulfur-containing drugs.
These features have made it a template for developing protease inhibitors, kinase modulators, and allosteric binders, as demonstrated in recent studies leveraging spirocycles to improve drug candidate profiles.
Current Scientific Interest and Applications
Current research focuses on three domains:
- Medicinal Chemistry : As a multifunctional module, the compound serves as a core structure in libraries targeting GPCRs, ion channels, and epigenetic enzymes. For example, analogs have been explored as spirocyclic replacements for piperazine in PARP inhibitors to enhance selectivity.
- Synthetic Methodology : Recent advances include enantioselective syntheses using asymmetric catalysis and radical-based functionalization strategies. A 2023 study demonstrated copper-catalyzed borylation of its hydroxymethyl derivative to access organoboron spirocycles.
- Chemical Biology : The compound’s compact structure and polar groups make it a candidate for protein degradation platforms (e.g., PROTACs), where molecular geometry influences ternary complex formation.
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-7-12(8-13)9(6-14)4-5-17-12/h9,14H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLOTFCKKHEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization of the hydroxymethyl and carboxylate groups. One common method involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Building Blocks for Drug Synthesis
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its spirocyclic structure is particularly valuable for developing novel drug candidates with improved efficacy and selectivity.
Case Study: Synthesis of Spirocyclic Compounds
Research has demonstrated that this compound can be utilized to create libraries of spirocyclic scaffolds, which are critical for screening potential therapeutic agents. A study published in Nature highlighted the synthesis of a series of spirocyclic compounds that exhibited promising biological activities, emphasizing the importance of such building blocks in drug discovery processes .
Potential Therapeutic Applications
The unique properties of this compound suggest potential applications in treating various diseases, including neurological disorders and cancer.
The compound has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties. Such research is crucial for understanding how modifications to the molecular structure can enhance therapeutic effects.
Example Findings
In vitro studies have reported that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new antibiotic agents .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency .
Comparison with Similar Compounds
Tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1823776-19-7)
- Key Differences :
- Replaces the thia (sulfur) with oxa (oxygen) in the spirocyclic ring.
- Substitutes the hydroxymethyl group with a 2-hydroxyethyl (–CH₂CH₂OH) chain.
- ~1.8 for the thia analogue). The longer hydroxyethyl side chain may improve aqueous solubility but could introduce steric hindrance in binding interactions .
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1363382-39-1)
- Key Differences :
- Contains two nitrogen atoms (2,6-diaza) instead of one nitrogen and one sulfur.
- Lacks the hydroxymethyl substituent.
- Implications :
Bicyclic Compounds with Fused Cyclopropane Rings
Tert-butyl 5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate
- Key Differences :
- Features a bicyclo[5.1.0]octane system fused to a cyclopropane ring.
- Includes a 4-methoxybenzyl substituent and a ketone (6-oxo) group.
- The 4-methoxybenzyl group introduces aromatic π-stacking capabilities, useful in CNS-targeting compounds .
Tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1823258-71-4)
- Key Differences :
- Combines a spiro[3.4]octane core with a 4-bromophenyl substituent.
- Contains a ketone (5-oxo) group instead of hydroxymethyl.
- Implications :
Functional Group and Reactivity Comparisons
Compound Name | Heteroatoms | Key Functional Groups | Molecular Weight (g/mol) | logP* | Synthetic Utility |
---|---|---|---|---|---|
Target Compound | S, N | Hydroxymethyl, Boc | 259.36 | ~1.8 | Derivatization via –CH₂OH |
5-Oxa analogue (CAS: 1823776-19-7) | O, N | 2-Hydroxyethyl, Boc | 257.33 | ~1.2 | Solubility enhancement |
2,6-Diaza analogue (CAS: 1363382-39-1) | N, N | Boc | 225.29 | ~0.9 | Hydrogen-bonding motifs |
Bicyclo[5.1.0]octane derivative | N, N | 4-Methoxybenzyl, 6-oxo, Boc | 424.50 | ~3.1 | Conformational rigidity |
Bromophenyl-spiro derivative (CAS: 1823258-71-4) | N, N | 4-Bromophenyl, 5-oxo, Boc | 367.24 | ~2.5 | Halogen bonding |
*logP values estimated using fragment-based methods.
Biological Activity
Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS Number: 1373029-00-5) is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H21NO3S
Molecular Weight: 259.37 g/mol
IUPAC Name: this compound
Purity: ≥97%
The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating various biochemical pathways.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity: Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Neuroprotective Effects: The compound may offer neuroprotective benefits by modulating signaling pathways involved in apoptosis and inflammation. For instance, it could enhance the expression of neuroprotective proteins and reduce neuronal cell death under stress conditions.
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that they effectively reduced oxidative stress markers in human liver cells exposed to tert-butyl hydroperoxide (t-BHP). The compounds enhanced the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage .
Case Study 2: Neuroprotection
Another research focused on the neuroprotective effects of azaspiro compounds demonstrated that they could prevent cell death in SH-SY5Y neuroblastoma cells induced by oxidative stress. The mechanism involved activation of the ERK/MAPK signaling pathway, which is crucial for cell survival .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are recommended for preparing tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using tert-butyl spirocyclic intermediates. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, a structural analog, was coupled with aryl boronic acids using [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate . Post-coupling, deprotection with trifluoroacetic acid (TFA) and functionalization (e.g., hydroxymethylation) may follow.
Q. What analytical techniques are critical for confirming the spirocyclic structure of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential for resolving the spirocyclic conformation . Complementary techniques include - and -NMR to verify stereochemistry and substituent placement, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What safety protocols are advised for handling and storing this compound?
Store refrigerated in tightly sealed containers under inert gas to prevent degradation . Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Electrostatic charge buildup must be mitigated during transfer .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the hydroxymethyl group in this compound?
Density Functional Theory (DFT) calculations can assess the electronic environment of the hydroxymethyl group, predicting sites for nucleophilic or electrophilic attack. Molecular dynamics simulations may evaluate conformational stability, guiding derivatization strategies for drug discovery .
Q. What experimental strategies resolve contradictions between crystallographic and spectroscopic data for spirocyclic systems?
If crystallographic data (e.g., bond lengths) conflict with NMR/IR results, refine the crystal structure using SHELXL with high-resolution data and validate via R-factor analysis . Repeating spectroscopic experiments under varied conditions (e.g., solvent, temperature) can identify dynamic effects like ring puckering.
Q. How should researchers assess toxicity when comprehensive toxicological data is unavailable?
Use in silico tools (e.g., ProTox-II, ADMET Predictor) to estimate acute toxicity and metabolic pathways. Comparative studies with structurally related compounds (e.g., tert-butyl 5-oxa-2-azaspiro derivatives) can infer hazard potential . Preliminary in vitro assays (e.g., Ames test for mutagenicity) are recommended.
Q. What role does the thia-azaspiro scaffold play in medicinal chemistry applications?
The spirocyclic framework enhances rigidity and bioavailability, making it a privileged structure in kinase inhibitors or protease-targeting drugs. The hydroxymethyl group offers a site for prodrug functionalization or covalent binding to biological targets .
Q. What purification challenges arise during the synthesis of this compound, and how are they addressed?
Spirocyclic compounds often exhibit low solubility, requiring gradient column chromatography (e.g., silica gel with ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents (e.g., DMF/water). Monitor purity via HPLC with UV detection at 254 nm .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.